Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Description
This compound is a phenoxyacetate ester derivative featuring a 2-chloro-6-fluorobenzyl substituent, a formyl group at the 4-position, and a methoxy-oxoethoxy moiety at the 3-position. Its molecular formula is C₁₉H₁₇ClFNO₇ (MW: 449.8 g/mol).
Properties
IUPAC Name |
methyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO7/c1-26-18(24)10-28-17-7-6-12(9-23)20(29-11-19(25)27-2)14(17)8-13-15(21)4-3-5-16(13)22/h3-7,9H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJNRQYQCCAGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C(=C(C=C1)C=O)OCC(=O)OC)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its effects.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a chlorinated and fluorinated benzyl moiety, an aldehyde group, and a methoxy-oxime side chain. The molecular formula is , with a molecular weight of approximately 396.84 g/mol. The presence of halogen atoms (chlorine and fluorine) suggests enhanced lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize key findings related to the biological effects of this compound.
1. Anti-Cancer Activity
Several studies have explored the anti-cancer properties of related compounds, suggesting that this compound may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Case Study : A study demonstrated that a structurally similar compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), leading to a significant reduction in cell viability at concentrations above 10 µM over 48 hours .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity, which is critical in treating various chronic diseases:
- In Vitro Studies : Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS) .
| Compound | IC50 (µM) | Cell Type | Effect |
|---|---|---|---|
| Compound A | 15 | RAW 264.7 Macrophages | Inhibition of TNF-alpha |
| Compound B | 10 | THP-1 Monocytes | Reduction of IL-6 |
| Methyl Compound | TBD | TBD | TBD |
3. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, potentially affecting bacterial strains:
Scientific Research Applications
Pharmaceutical Development
Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest possible interactions with biological targets, particularly in cancer therapy.
Case Study: Anticancer Activity
A study examining derivatives of similar compounds indicated that modifications on the phenoxyacetate backbone can enhance anticancer activity. The presence of halogen substituents (like chlorine and fluorine) has been linked to increased potency against certain cancer cell lines .
Research has shown that compounds with similar structures exhibit significant biological activities, including:
- Antibacterial Properties : Compounds with halogenated phenyl groups have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases .
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers have explored various synthetic routes, including:
- Ugi Reaction : This method allows for the assembly of complex molecules efficiently, providing a platform for generating diverse chemical libraries .
Table 1: Synthesis Routes and Yields
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Ugi Reaction | Multi-component condensation | 75% |
| Palladium-Catalyzed Coupling | Formation of aryl bonds | 80% |
| Direct Halogenation | Introduction of halogens | 65% |
Potential in Targeted Therapy
The unique structure of this compound positions it as a candidate for targeted therapies, particularly through the development of PROTACs (proteolysis-targeting chimeras). These are designed to degrade specific proteins involved in disease processes, such as certain cancer types.
Case Study: PROTAC Development
Research has indicated that modifications to similar phenoxyacetate compounds can lead to effective PROTACs targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- The 4-formyl group is a shared feature with methyl 2-(2-Cl-4-formyl-6-MeO-phenoxy)acetate (), suggesting utility as a reactive site for further derivatization .
- Unlike HDAC Ligand 25 (), which has a polar carbamoyl group, the target compound’s methoxy-oxoethoxy moiety balances hydrophilicity and steric bulk, possibly influencing binding specificity .
Physicochemical Properties
Implications : The target compound’s higher molecular weight and fluorobenzyl group may reduce aqueous solubility compared to simpler analogs, necessitating formulation optimization for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
